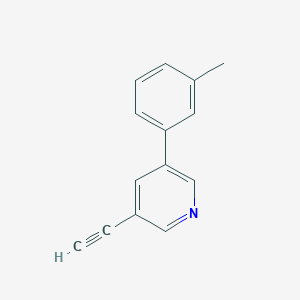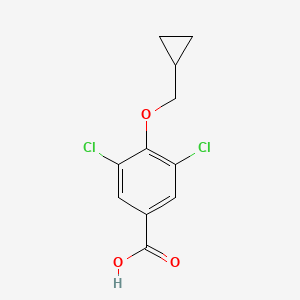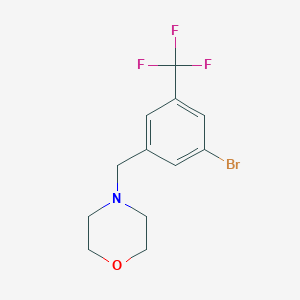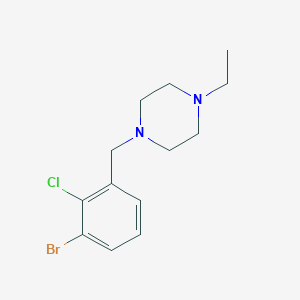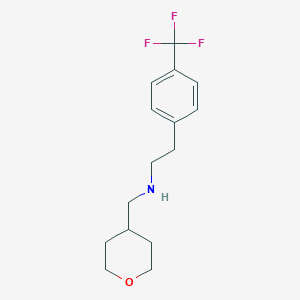
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common approach is the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydropyran ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism by which N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological activities.
類似化合物との比較
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(chloromethyl)phenyl)ethanamine
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(bromomethyl)phenyl)ethanamine
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(iodomethyl)phenyl)ethanamine
Uniqueness: N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs with halogen substituents.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)14-3-1-12(2-4-14)5-8-19-11-13-6-9-20-10-7-13/h1-4,13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENUPLDQJNEPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
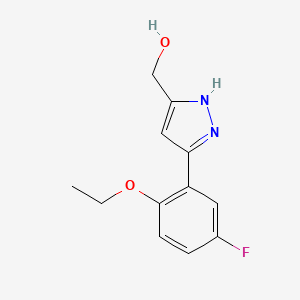
![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
![2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8123320.png)
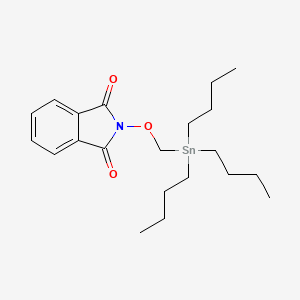
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
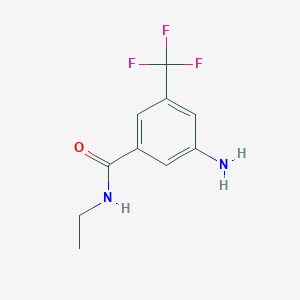
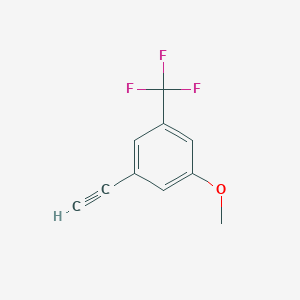
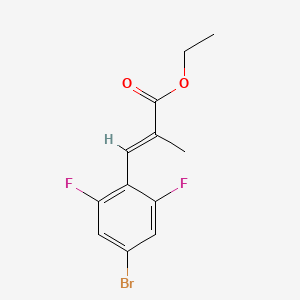
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)

